4-Isopropoxypiperidine hydrochloride
Overview
Description
4-Isopropoxypiperidine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, with an isopropoxy group attached to the fourth carbon atom and a hydrochloride counterion. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropoxypiperidine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isopropyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxypiperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using nucleophiles such as alkyl halides or alcohols in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield piperidine-4-one derivatives.
Reduction: Reduction reactions can produce 4-isopropoxypiperidine.
Substitution: Substitution reactions can lead to the formation of various alkylated piperidine derivatives.
Scientific Research Applications
4-Isopropoxypiperidine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-isopropoxypiperidine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved can vary, but they often include interactions with amino acids, nucleotides, or other biomolecules.
Comparison with Similar Compounds
4-Isopropoxypiperidine hydrochloride is similar to other piperidine derivatives, such as 4-methoxypiperidine hydrochloride and 4-ethoxypiperidine hydrochloride. These compounds differ in the nature of the substituent attached to the piperidine ring, which can affect their chemical properties and biological activities. This compound is unique in its isopropoxy group, which imparts specific reactivity and solubility characteristics.
List of Similar Compounds
4-Methoxypiperidine hydrochloride
4-Ethoxypiperidine hydrochloride
4-Butoxypiperidine hydrochloride
4-Phenoxypiperidine hydrochloride
Biological Activity
4-Isopropoxypiperidine hydrochloride is a compound that belongs to the piperidine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on an extensive review of available literature.
Chemical Structure and Properties
This compound features a piperidine ring with an isopropoxy group attached. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Interaction with Receptors : Compounds derived from piperidine often interact with various receptors, including opioid receptors, which are crucial in pain modulation and central nervous system activities. This suggests potential applications in pain management and treatment of neurological disorders.
- Enzyme Modulation : The compound may exhibit enzyme inhibitory properties, impacting metabolic pathways. For instance, derivatives of piperidine have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases .
- Antimicrobial Activity : Some studies indicate that piperidine derivatives possess antibacterial properties, making them candidates for developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity and subsequently influencing cellular signaling pathways.
- Enzyme Inhibition : By inhibiting specific enzymes, the compound can alter biochemical pathways critical for cellular function and metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, including this compound:
- Pain Management : Research has shown that certain piperidine derivatives can effectively modulate pain perception through their action on opioid receptors. For example, a study demonstrated that these compounds could reduce pain responses in animal models.
- Neuroprotective Effects : A study focusing on piperidine derivatives indicated potential neuroprotective effects against oxidative stress, suggesting their utility in treating neurodegenerative diseases .
- Antimicrobial Efficacy : Research evaluating the antibacterial properties of piperidine derivatives found significant activity against various bacterial strains, highlighting their potential as new antibiotics .
Data Table: Biological Activities of Piperidine Derivatives
Properties
IUPAC Name |
4-propan-2-yloxypiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLQRNZJKHGYQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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